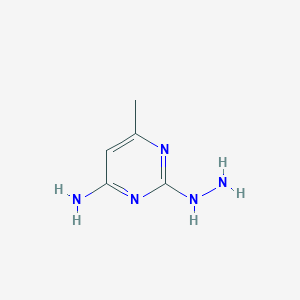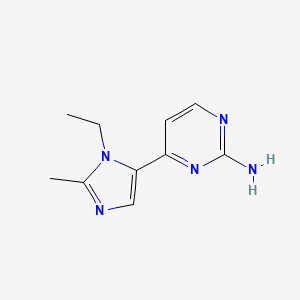
4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine is a heterocyclic compound that combines the structural features of both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated using ethyl iodide and methyl iodide to introduce the ethyl and methyl groups at the 1 and 2 positions, respectively.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through the condensation of a β-dicarbonyl compound with guanidine.
Coupling Reaction: The final step involves coupling the alkylated imidazole with the pyrimidine ring under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, especially at the nitrogen atoms.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction can result in the formation of amine derivatives.
Substitution: Substitution reactions can yield various substituted imidazole derivatives.
Scientific Research Applications
4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
- 4-(1-Methyl-2-ethyl-1H-imidazol-5-yl)pyrimidin-2-amine
- 4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-4-amine
Uniqueness:
- The unique combination of the ethyl and methyl groups on the imidazole ring and the amine group on the pyrimidine ring distinguishes 4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine from similar compounds. This unique structure contributes to its distinct chemical properties and potential applications.
Properties
Molecular Formula |
C10H13N5 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(3-ethyl-2-methylimidazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H13N5/c1-3-15-7(2)13-6-9(15)8-4-5-12-10(11)14-8/h4-6H,3H2,1-2H3,(H2,11,12,14) |
InChI Key |
SBIUSNLOEPXBRG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=C1C2=NC(=NC=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B13106335.png)
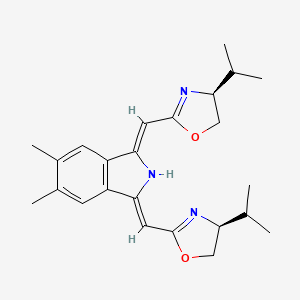
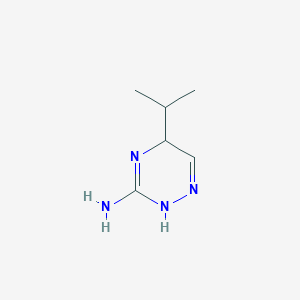
![3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione](/img/structure/B13106369.png)
![2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine](/img/structure/B13106384.png)
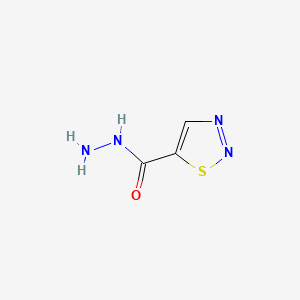
![4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13106390.png)


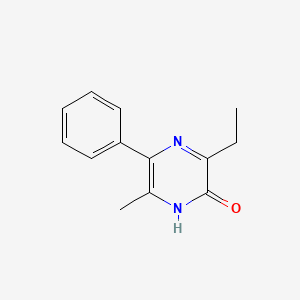
![(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B13106413.png)


